molecular formula C23H15FN4O3 B2934308 1-(4-fluorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901265-69-8

1-(4-fluorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2934308
CAS RN: 901265-69-8
M. Wt: 414.396
InChI Key: MYKJUUOXELOEBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Scientific Research Applications

Synthesis and Photophysical Properties

Excited-state Intramolecular Proton Transfer (ESIPT) Inspired Azole-Quinoline Fluorophores : A study by Padalkar & Sekar (2014) focused on synthesizing quinoline derivatives with benzimidazole and benzothiazole moieties through a series of condensation reactions. These compounds exhibited significant photophysical behaviors, such as dual emissions and large Stokes shifts, indicating their potential as fluorophores in various applications, including optical materials and sensors. The compounds' thermal stability up to 300°C suggests their suitability for high-temperature applications (Padalkar & Sekar, 2014).

Functionalized Fluorochrome for Picric Acid Sensing : Jiang et al. (2019) developed a novel fluorochrome combining quinoline and benzimidazole, exhibiting exceptional fluorescent performance for picric acid detection over other nitroaromatics. This sensitivity, along with its rapid response and environmental compatibility, underscores its potential in environmental monitoring and safety applications (Jiang et al., 2019).

Anticancer Activity

Anticancer Activity-Structure Relationship of Quinolinone-Based Compounds : Beker & Yıldırım (2021) reviewed the anticancer properties of quinolinone/quinoline derivatives, highlighting the significance of structural modifications on their efficacy. The review suggests that the presence of certain functional groups, particularly electron-withdrawing ones, enhances the compounds' anticancer activity, potentially offering a pathway for the development of new anticancer agents (Beker & Yıldırım, 2021).

ATM Kinase Inhibition

Novel 3-Quinoline Carboxamides as ATM Kinase Inhibitors : Research by Degorce et al. (2016) identified a series of 3-quinoline carboxamides as potent and selective inhibitors of ataxia telangiectasia mutated (ATM) kinase. These inhibitors demonstrate potential for therapeutic applications in diseases where ATM kinase regulation is beneficial, such as in certain cancers and neurodegenerative disorders (Degorce et al., 2016).

Photophysical and Electrochemical Properties

Influence of Fluorine on 1,3-Diphenylpyrazolo[3,4-b]quinoline Derivatives : A study by Szlachcic & Uchacz (2018) explored the impact of fluorine substitution on the photophysical and electrochemical properties of pyrazoloquinoline derivatives. The findings indicate that fluorine atoms can significantly modify fluorescence quantum efficiency and absorption characteristics, making these compounds suitable for applications requiring specific optical and electronic properties (Szlachcic & Uchacz, 2018).

Mechanism of Action

properties

IUPAC Name

1-(4-fluorophenyl)-6-methoxy-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FN4O3/c1-31-20-4-2-3-18-22(20)25-13-19-21(14-5-9-17(10-6-14)28(29)30)26-27(23(18)19)16-11-7-15(24)8-12-16/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKJUUOXELOEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C3C(=CN=C21)C(=NN3C4=CC=C(C=C4)F)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

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